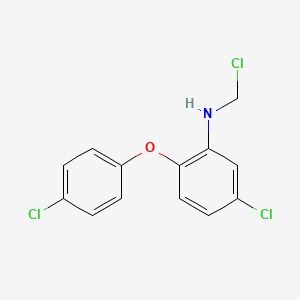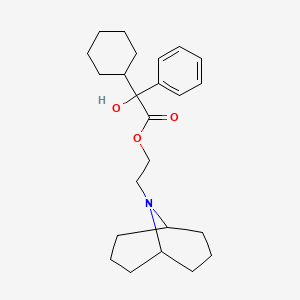
(2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one is a chemical compound with a unique structure that includes a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity . The reaction conditions typically include the use of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions. The scalability of this method makes it suitable for industrial applications, where high yields and purity are essential .
Análisis De Reacciones Químicas
Types of Reactions: (2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated compounds .
Aplicaciones Científicas De Investigación
(2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential interactions with various biological targets, including enzymes and receptors . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of diseases that involve oxidative stress and inflammation .
Mecanismo De Acción
The mechanism of action of (2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. These interactions are mediated through the compound’s ability to bind to active sites and alter the conformation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one include other pyridinone derivatives and related heterocyclic compounds. Examples include (2R)-2-[(2,2-Dimethylpropanoyl)amino]-2-phenylacetic acid and (2R,6R)-hydroxynorketamine .
Uniqueness: What sets this compound apart from similar compounds is its specific structural features and the resulting chemical properties. Its unique combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)9-7(3)4-5-8(11)10-9/h4,6,9H,5H2,1-3H3,(H,10,11)/t9-/m1/s1 |
Clave InChI |
QBMUINZWZUATOD-SECBINFHSA-N |
SMILES isomérico |
CC1=CCC(=O)N[C@@H]1C(C)C |
SMILES canónico |
CC1=CCC(=O)NC1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


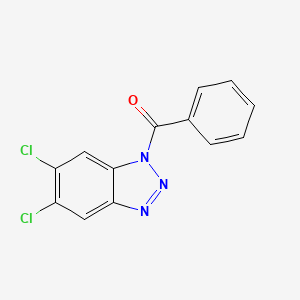
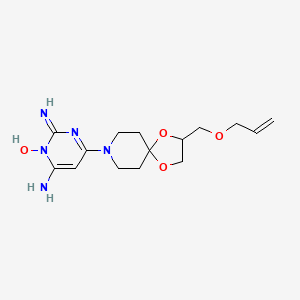
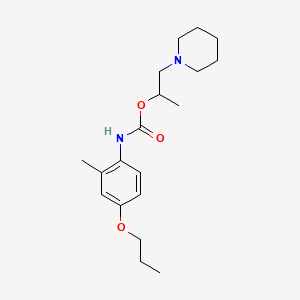
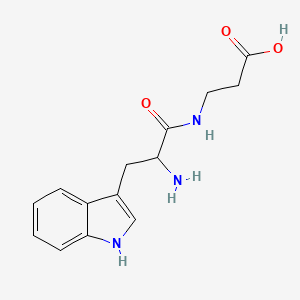
![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
![4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride](/img/structure/B13788599.png)
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13788619.png)
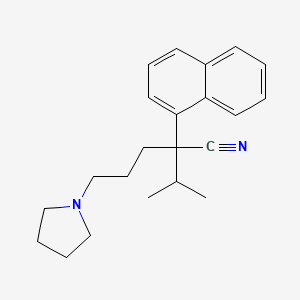
![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)
